Cyclobutyl vs. Cyclopropyl vs. Cyclopentyl: Differential Physicochemical Property Profile for Separation and Formulation
Ethyl 4-cyclobutyl-2,4-dioxobutanoate exhibits molecular weight of 198.22 g/mol and predicted boiling point of 268.0±13.0 °C, which is 14.0 g/mol higher and boiling point 2.5 °C higher than the cyclopropyl analog (MW: 184.19 g/mol, BP: 265.5±13.0 °C) . The cyclopentyl analog (methyl ester form, MW: 198.22 g/mol, BP: 268.0±13.0 °C) shares identical molecular weight but differs in LogP due to ring size-dependent hydrophobicity differences . These physicochemical distinctions are sufficient for chromatographic baseline separation and require distinct storage and handling protocols .
| Evidence Dimension | Molecular Weight and Boiling Point |
|---|---|
| Target Compound Data | MW: 198.22 g/mol; BP: 268.0±13.0 °C (predicted) |
| Comparator Or Baseline | Cyclopropyl analog (ethyl 4-cyclopropyl-2,4-dioxobutanoate, CAS 21080-80-8): MW: 184.19 g/mol; BP: 265.5±13.0 °C |
| Quantified Difference | ΔMW = +14.03 g/mol (7.6% increase); ΔBP = +2.5 °C (0.9% increase) |
| Conditions | Predicted values from ACD/Labs Percepta Platform; ChemSpider ID 11865264 vs. CheMenu datasheet |
Why This Matters
The 14 g/mol molecular weight differential and distinct boiling point enable unambiguous analytical QC discrimination, preventing misidentification during inventory management and purity verification.
